Teicoplanin A2-3

Description

Properties

Molecular Formula |

C88H97Cl2N9O33 |

|---|---|

Molecular Weight |

1879.7 g/mol |

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |

InChI Key |

BJNLLBUOHPVGFT-QRZIFLFXSA-N |

SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Teicoplanin A2-3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a complex of glycopeptide antibiotics produced by the fermentation of Actinoplanes teichomyceticus.[1] This complex is a mixture of several compounds, with Teicoplanin A2 being the primary active component. Teicoplanin A2 is further composed of five major lipoglycopeptides (A2-1 through A2-5), which differ by the fatty acyl side chain attached to the N-acyl-β-D-glucosamine moiety.[1][2] Teicoplanin A2-3 is one of these major components, characterized by a decanoyl side chain.[3] Like other glycopeptide antibiotics, teicoplanin exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

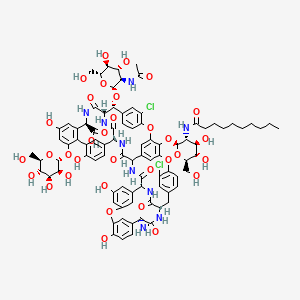

This compound possesses a complex chemical structure, featuring a heptapeptide backbone, three sugar moieties (α-D-mannose, N-acetyl-β-D-glucosamine, and N-decanoyl-β-D-glucosamine), and two chlorine atoms.[3][]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [3][7] |

| Molecular Weight | 1879.7 g/mol | [3][7] |

| Appearance | White to light yellow powder | [8][9] |

| Melting Point | ~260 °C (with decomposition) | [2] |

| Isoelectric Point (Teicoplanin Complex) | 5.1 | [] |

| pKa (Teicoplanin Aglycone, OH-4 group) | 8.2 | [10] |

| Solubility | Soluble in water (10 mg/mL), ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Poor water solubility is also reported. | [4][7][9] |

Note on Solubility: There are conflicting reports on water solubility. While some sources state it is soluble or freely soluble, others indicate poor solubility. This may depend on the specific salt form and purity of the compound.

Biological and Pharmacological Properties

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] The key steps in its mechanism of action are:

-

Binding to Peptidoglycan Precursors: this compound specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[2][5]

-

Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the two crucial final steps of peptidoglycan synthesis: transglycosylation (the polymerization of N-acetylglucosamine and N-acetylmuramic acid units) and transpeptidation (the cross-linking of the peptide side chains).[5]

-

Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[5]

The lipophilic decanoyl side chain of this compound is thought to anchor the molecule to the bacterial cell membrane, increasing its local concentration at the site of action and contributing to its potent activity.[2]

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound is active against a wide range of Gram-positive bacteria, both aerobic and anaerobic. It is not effective against Gram-negative bacteria as its large molecular size prevents it from penetrating the outer membrane.[2]

| Organism | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (including MRSA) | ≤0.06 - ≥128 | [2] |

| Clostridioides difficile | 0.06 - 0.5 | [2] |

| General pathogenic organisms | 0.02 - 2 | [11] |

Binding Affinity

The binding of teicoplanin to its D-Ala-D-Ala target is a key determinant of its antibacterial activity.

| Ligand | Association/Dissociation Constant | Method | Reference(s) |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Ka = 2.56 x 10⁶ L·mol⁻¹ | Spectrophotometric Titration | [12] |

| Lys-D-Ala-D-Ala peptide | Kd = 40 - 630 nM | Various | [13] |

| Carrier protein-Lys-D-Ala-D-Ala fusion | Kd = 91 ± 7 nM | Surface Plasmon Resonance | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16]

1. Materials:

-

This compound stock solution (prepared in a suitable solvent like DMSO, then diluted in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

2. Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer/nephelometer.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Teicoplanin Dilutions:

-

Prepare a working stock solution of this compound in CAMHB at twice the highest desired final concentration.

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the working stock solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the Teicoplanin dilutions and the growth control wells. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final concentration.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Caption: Experimental workflow for MIC determination.

D-Alanyl-D-Alanine Binding Assay by Spectrophotometry

This protocol is a generalized method based on the principle of detecting changes in the UV-Vis spectrum of teicoplanin upon binding to its target ligand.[10][12]

1. Materials:

-

This compound solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

A solution of a D-Ala-D-Ala containing peptide (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine) of known concentration in the same buffer

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (e.g., 1 cm path length)

2. Procedure:

-

Instrument Setup:

-

Set the spectrophotometer to scan a relevant UV range (e.g., 250-350 nm).

-

Zero the instrument with the buffer in both the sample and reference cuvettes.

-

-

Measurement:

-

Place a solution of this compound at a fixed concentration in both the sample and reference cuvettes to obtain a baseline spectrum.

-

Add a small, known volume of the D-Ala-D-Ala peptide solution to the sample cuvette.

-

Add an identical volume of buffer to the reference cuvette to account for dilution.

-

Mix the contents of the sample cuvette thoroughly.

-

Record the difference spectrum. The binding of the peptide will induce a change in the absorbance of teicoplanin.

-

-

Titration:

-

Repeat the previous step by making successive additions of the D-Ala-D-Ala peptide solution to the sample cuvette (and buffer to the reference cuvette).

-

Record the difference spectrum after each addition until the spectral changes are saturated, indicating that all teicoplanin molecules are bound.

-

-

Data Analysis:

-

Plot the change in absorbance at a specific wavelength (where the maximum change occurs) against the concentration of the D-Ala-D-Ala peptide.

-

The resulting binding curve can be fitted to a suitable binding isotherm (e.g., using Scatchard analysis) to determine the association constant (Ka) or dissociation constant (Kd).[17]

-

Conclusion

This compound is a crucial component of the teicoplanin complex, demonstrating significant antibacterial activity against a wide array of Gram-positive pathogens. Its intricate chemical structure is directly linked to its mechanism of action, which involves the specific recognition and binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby halting bacterial cell wall construction. The provided physicochemical data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this important glycopeptide antibiotic. Further investigation into its structure-activity relationships and potential modifications could lead to the development of next-generation antibiotics to combat emerging drug-resistant bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Teicoplanin - Wikipedia [en.wikipedia.org]

- 3. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 7. caymanchem.com [caymanchem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Teicoplanin - LKT Labs [lktlabs.com]

- 10. Deaminoteicoplanin and its derivatives. Synthesis, antibacterial activity, and binding strength to Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]

- 15. journals.asm.org [journals.asm.org]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the mechanism of action of Teicoplanin A2-3, the major component of the teicoplanin complex. It delves into the molecular interactions, quantitative kinetics, and the experimental methodologies used to elucidate its antibacterial activity. This guide is intended to be a valuable resource for researchers and professionals involved in antibiotic research and development.

Introduction

Teicoplanin is a complex of several structurally related glycopeptide antibiotics produced by Actinoplanes teichomyceticus. The major components are designated as Teicoplanin A2, which is a mixture of five closely related compounds (A2-1 to A2-5) differing in the acyl side chain. This compound is one of the most abundant of these. Like other glycopeptide antibiotics, the primary target of teicoplanin is the bacterial cell wall, a structure essential for maintaining cell integrity and shape.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to inhibit the synthesis of peptidoglycan, a major component of the Gram-positive bacterial cell wall. This inhibition occurs through a specific binding interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2]

This binding event sterically hinders two crucial, consecutive enzymatic reactions in the final stages of peptidoglycan assembly:

-

Transglycosylation: The polymerization of the glycan chains by adding new N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) subunits to the growing peptidoglycan chain.

-

Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, which provides the structural rigidity of the cell wall.

By blocking these processes, this compound prevents the proper formation and incorporation of new peptidoglycan units into the cell wall. This leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1]

A key feature of this compound is its lipophilic acyl side chain, which is thought to anchor the molecule to the bacterial cytoplasmic membrane.[3] This localization increases the effective concentration of the antibiotic at the site of peptidoglycan synthesis, contributing to its potent activity.

Signaling Pathway of Peptidoglycan Synthesis and Inhibition by this compound

Caption: Inhibition of peptidoglycan synthesis by this compound.

Quantitative Data

The antibacterial efficacy of this compound can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) and binding affinities.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges of Teicoplanin against various clinically relevant Gram-positive bacteria, with a comparison to Vancomycin.

| Bacterial Species | Teicoplanin MIC Range (µg/mL) | Vancomycin MIC Range (µg/mL) | Citation(s) |

| Staphylococcus aureus (MRSA) | 0.5 - 4 | 0.5 - 2 | [4][5] |

| Enterococcus faecalis (VRE) | 0.25 - >128 | 0.5 - >128 | [6] |

| Enterococcus faecium (VRE) | 4 - >256 | 32 - >512 | [7] |

| Vancomycin-Intermediate S. aureus (VISA) | Generally higher than susceptible strains | 4 - 8 | |

| Vancomycin-Resistant S. aureus (VRSA) | Generally high, often resistant | ≥ 16 |

Note: MIC values can vary depending on the specific strain, testing methodology, and inoculum size.

Binding Affinity

The strength of the interaction between this compound and its D-Ala-D-Ala target is a key determinant of its activity. This is often expressed as the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.

| Ligand | Method | Binding Affinity (Kd) | Citation(s) |

| Lys-D-Ala-D-Ala peptide | Surface Plasmon Resonance (SPR) | 40 - 630 nM | [8][9] |

| Carrier protein-peptide fusion | Surface Plasmon Resonance (SPR) | 91 ± 7 nM | [8][9] |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Spectrophotometric Titration | Association Constant (Ka) = 2.56 x 106 M-1 | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is determined by exposing a standardized bacterial inoculum to serial dilutions of the antibiotic in a liquid or solid growth medium. The lowest concentration that inhibits visible growth after a defined incubation period is the MIC.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: Determine the MIC as the lowest concentration of this compound at which there is no visible turbidity.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution. Changes in the refractive index at the sensor surface upon binding are detected and recorded as a sensorgram, from which kinetic parameters (kon, koff) and the dissociation constant (Kd) can be derived.

Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Ligand Immobilization: A synthetic peptide terminating in D-Ala-D-Ala (e.g., N-acetyl-L-Lys-D-Ala-D-Ala) is covalently coupled to the activated sensor chip surface. A control flow cell is prepared, often with a scrambled or unrelated peptide, to account for non-specific binding.

-

Analyte Injection: Solutions of this compound at various concentrations are injected over the sensor surface at a constant flow rate.

-

Association and Dissociation: The binding (association) of this compound to the immobilized peptide is monitored in real-time. This is followed by a buffer flow to monitor the dissociation of the complex.

-

Regeneration: The sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without damaging the immobilized ligand (e.g., a low pH buffer).

-

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[8]

Cell-Free Peptidoglycan Synthesis Assay

Principle: This assay measures the incorporation of radiolabeled precursors into peptidoglycan in a cell-free system containing bacterial cell wall synthesizing enzymes. Inhibition of this incorporation in the presence of an antibiotic indicates its effect on peptidoglycan synthesis.

Methodology:

-

Preparation of Enzyme Extract: A crude enzyme extract containing the necessary peptidoglycan synthesis enzymes is prepared from a susceptible bacterial strain (e.g., Bacillus stearothermophilus).[4]

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme extract, radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide), other necessary cofactors, and varying concentrations of this compound.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for peptidoglycan synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized, insoluble peptidoglycan is precipitated (e.g., with trichloroacetic acid).

-

Quantification: The precipitated, radiolabeled peptidoglycan is collected by filtration and the radioactivity is measured using a scintillation counter.

-

Analysis: The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of this compound. The concentration of the antibiotic that causes 50% inhibition (IC50) can be calculated. A study on a cell-free system from Bacillus stearothermophilus showed 50% inhibition at 40 µg/mL and 100% inhibition at 100 µg/mL of teicoplanin.[4]

Conclusion

This compound exerts its potent bactericidal effect by targeting a fundamental process in bacterial physiology – cell wall biosynthesis. Its high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors effectively halts the transglycosylation and transpeptidation steps, leading to a compromised cell wall and bacterial lysis. The quantitative data on its MICs and binding affinity underscore its efficacy against a range of Gram-positive pathogens. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important antibiotic and the development of new antibacterial agents that target the bacterial cell wall. A thorough understanding of its mechanism of action is crucial for its effective clinical use and for overcoming the challenge of emerging antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Efficacy and Safety of Vancomycin versus Teicoplanin: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Isolation of Teicoplanin A2-3 from Actinoplanes teichomyceticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is a complex of several related molecules produced by the fermentation of the bacterium Actinoplanes teichomyceticus. The major active components are collectively known as Teicoplanin A2, which is a mixture of five structurally similar compounds (A2-1 to A2-5). This technical guide provides an in-depth overview of the discovery and the detailed experimental procedures for the isolation and purification of a specific component, Teicoplanin A2-3, from the fermentation broth of Actinoplanes teichomyceticus.

Discovery and Background

Teicoplanin was first isolated in 1978 from a strain of Actinoplanes teichomyceticus (ATCC 31121) discovered in a soil sample from India.[1] It was introduced for clinical use in Europe in 1988.[1] Teicoplanin is not a single compound but a complex of several components. The core of the teicoplanin molecule is a heptapeptide aglycone, which is glycosylated with D-mannose, N-acetyl-D-glucosamine, and an N-acyl-β-D-glucosamine. The five major components of the Teicoplanin A2 complex differ in the structure of their N-acyl side chains.[1] this compound is characterized by a linear C10:0 acyl chain.[2][3]

Fermentation of Actinoplanes teichomyceticus

The production of teicoplanin is achieved through submerged fermentation of Actinoplanes teichomyceticus. The composition of the fermentation medium and the fermentation parameters are critical for maximizing the yield of the teicoplanin complex and can influence the relative abundance of the A2 components.

Experimental Protocol: Fermentation

a. Inoculum Preparation:

-

A vegetative culture of Actinoplanes teichomyceticus is initiated by inoculating a suitable seed medium. A typical seed medium composition is (w/v): 1% glucose, 0.4% yeast extract, 0.4% Bacto-peptone, 0.05% MgSO₄·7H₂O, 0.2% KH₂PO₄, and 0.4% K₂HPO₄, with the pH adjusted to 7.2.[4]

-

The culture is incubated in a baffled flask on a rotary shaker at 28°C for 48 hours.[4]

b. Production Fermentation:

-

The production medium is prepared and sterilized. An example of a production medium is (g/L): 30 g maltodextrin, 5 g glucose, 5 g yeast extract, 5 g soybean meal, 0.5 g MgSO₄·7H₂O, 0.1 g NaCl, and 0.1 g CaCl₂·2H₂O.[5][6]

-

The production fermenter is inoculated with the seed culture (typically 10% v/v).[7]

-

Fermentation is carried out at 28°C with controlled aeration (e.g., 1 vvm) and agitation (e.g., 150 rpm).[6] The pH is maintained around 7.0.[5]

-

The fermentation is typically run for 168 hours.[4] The production of teicoplanin can be enhanced by the addition of precursors. For instance, the addition of methyl oleate or trioleate can stimulate the production of this compound.[2][3]

Extraction and Purification of the Teicoplanin Complex

Following fermentation, the teicoplanin complex is extracted from the broth and purified. This is a multi-step process involving the separation of the biomass, followed by chromatographic purification.

Experimental Protocol: Extraction and Purification

a. Biomass Removal:

-

The fermentation broth is first treated to separate the mycelial biomass from the supernatant containing the dissolved teicoplanin. This can be achieved by filtration or centrifugation.[8]

b. Adsorption Chromatography:

-

The clarified supernatant is passed through a column packed with a hydrophobic adsorption resin, such as Diaion HP-20 or Amberlite XAD-16.[5]

-

The column is washed with water to remove unbound impurities.

-

The teicoplanin complex is eluted from the resin using a mixture of a water-miscible organic solvent and water. A common eluent is an aqueous solution of acetone or a C1-C4 alcohol.[9][10]

c. Decolorization and Concentration:

-

The eluate containing the teicoplanin complex is often colored. Decolorization can be achieved by treatment with activated charcoal.[11]

-

The decolorized solution is then concentrated, often under reduced pressure, to remove the organic solvent.

Isolation of this compound

The final step is the separation of the individual components of the Teicoplanin A2 complex to isolate this compound. This is typically achieved using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Isolation of this compound

-

Chromatographic System: A preparative HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is commonly employed for the separation of teicoplanin components.[12][13]

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent such as acetonitrile.[14]

-

Elution: A gradient elution is often used to achieve optimal separation of the A2 components. The proportion of the organic solvent is gradually increased to elute the components based on their hydrophobicity.

-

Detection and Fraction Collection: The elution of the components is monitored by UV absorbance at around 220 nm.[14] Fractions corresponding to the this compound peak are collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC or LC-MS/MS.

Quantitative Data Summary

| Parameter | Value | Reference |

| Fermentation Yield | ||

| Teicoplanin Titer (Wild-type strain) | 0-25 mg/L | [2] |

| Teicoplanin Titer (Mutant strain) | up to 1,500 mg/L | [5][6] |

| Teicoplanin A2 Complex Composition | ||

| % A2-1 | 6% | [15] |

| % A2-2 | 58.3% | [15] |

| % A2-3 | 7.3% | [15] |

| % A2-4 | 14.4% | [15] |

| % A2-5 | 14% | [15] |

| Physicochemical Properties of this compound | ||

| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [16] |

| Molecular Weight | 1879.7 g/mol | [16] |

| Purity (after preparative HPLC) | >85% | [17] |

Visualizations

Caption: Overall workflow for the production and isolation of this compound.

Caption: Structural components of this compound.

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN106854670B - Method for producing teicoplanin and regulating and controlling component content of teicoplanin by fermentation method - Google Patents [patents.google.com]

- 8. PROCESS OF PURIFICATION OF TEICOPLANIN - Patent 2776453 [data.epo.org]

- 9. EP2592089A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 10. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 11. CN104066747A - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Biosynthesis of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a clinically significant glycopeptide antibiotic produced by the bacterium Actinoplanes teichomyceticus. It is a complex of closely related molecules, with the Teicoplanin A2 group being the major bioactive component. This guide focuses specifically on the biosynthesis of Teicoplanin A2-3, a key member of this complex. Understanding the intricate enzymatic steps and regulatory mechanisms involved in its production is crucial for the development of novel glycopeptide antibiotics and for optimizing fermentation processes. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols, and quantitative data to support further research and development in this field.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by a large biosynthetic gene cluster. The pathway can be broadly divided into four main stages:

-

Heptapeptide Backbone Assembly: A non-ribosomal peptide synthetase (NRPS) megacomplex sequentially links seven amino acid residues to form the linear peptide backbone.

-

Oxidative Cross-linking: A series of cytochrome P450 oxidase enzymes catalyze the formation of ether and carbon-carbon bonds between the aromatic side chains of the heptapeptide, creating the characteristic rigid, cross-linked core structure.

-

Glycosylation: Specific glycosyltransferases attach sugar moieties to the heptapeptide aglycone.

-

Acylation: An acyltransferase attaches the decanoyl fatty acid side chain to one of the sugar moieties, completing the biosynthesis of this compound.

The following diagram illustrates the key stages of the this compound biosynthesis pathway.

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Data

The following tables summarize key quantitative data related to this compound production and the enzymes involved in its biosynthesis.

Table 1: Fermentation Yields of Teicoplanin and its Components

| Strain of A. teichomyceticus | Fermentation Conditions | Total Teicoplanin Titer (mg/L) | Percentage of this compound (%) | Reference |

| Mutant Strain | Optimized medium with maltodextrin, glucose, yeast extract, soybean meal | 1500 | Not specified | [1] |

| BNG 2315 (mutant) | Large scale (5000 L) fermentation | 2500-3200 | Not specified | [2] |

| 98-1-227 (mutant) | Pilot fermentor (7 m³) | 1800 units/ml | Not specified | [3] |

| ATCC 31121 | TM1 medium with methyl oleate/trioleate | Not specified, but overall production reduced | 30-50 | [4] |

Table 2: Kinetic Parameters of Teicoplanin Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| GtfE (Vancomycin Glycosyltransferase) | Teicoplanin Aglycone, UDP-glucose | Not specified | 20 | Not specified | [5][6] |

| tAtf (Tei11*) | 4-(2-aminoglucosyl)-teicoplanin scaffold, Acyl-CoA | Significantly lower than for free sugar | Not specified | 100,000-fold higher than for free sugar | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Fermentation of Actinoplanes teichomyceticus for Teicoplanin Production

This protocol is adapted from a study on large-scale fermentation for teicoplanin production.[1]

1. Microorganism and Media:

-

Strain: Actinoplanes teichomyceticus mutant strain (e.g., MSL 1510 derived from ATCC 31121).

-

Seed Medium (per liter): 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, 3 g beef extract, 1 g CaCO₃. Adjust pH to 7.2.

-

Production Medium (per liter): 30 g maltodextrin, 5 g glucose, 5 g yeast extract, 5 g soybean meal, 0.5 g MgSO₄·7H₂O, 0.1 g NaCl, 0.1 g CaCl₂·2H₂O.

2. Fermentation Procedure:

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a stock culture of A. teichomyceticus.

-

Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours.

-

Transfer the seed culture to a 5-L jar fermenter containing 3 L of production medium.

-

Maintain the fermentation at 28°C for 168 hours with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 150 rpm.

-

Monitor pH and cell growth (dry mycelia weight) periodically.

Protocol 2: Quantification of Teicoplanin A2 Components by HPLC

This protocol is based on established HPLC methods for the separation and quantification of teicoplanin components.[1][7]

1. Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Adjust the pH of the supernatant to 7.0.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the teicoplanin complex.

-

Elute the teicoplanin with a methanol/water mixture.

-

Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium phosphate buffer, pH 6.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 277 nm.

-

Quantification: Use a standard curve prepared with purified this compound.

The following diagram outlines the general workflow for the quantification of Teicoplanin A2 components.

Caption: Workflow for HPLC-based quantification of Teicoplanin A2 components.

Protocol 3: In Vitro Assay for Teicoplanin Acyltransferase (Tei11)*

This protocol is a generalized procedure based on in vitro characterization of acyltransferases.[3]

1. Enzyme and Substrate Preparation:

-

Enzyme: Heterologously express and purify the Tei11* acyltransferase from E. coli.

-

Acyl-CoA Donor: Synthesize or commercially obtain decanoyl-CoA.

-

Acyl Acceptor: Isolate the glycosylated teicoplanin aglycone (pseudoaglycone) from a mutant strain of A. teichomyceticus that is deficient in the acyltransferase gene.

2. Assay Reaction:

-

Prepare a reaction mixture containing:

-

Purified Tei11* enzyme.

-

Glycosylated teicoplanin aglycone.

-

Decanoyl-CoA.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).

-

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).

3. Product Analysis:

-

Analyze the reaction mixture by LC-MS to detect the formation of this compound.

-

Quantify the product formation to determine the enzyme's kinetic parameters.

The logical relationship for the in vitro acyltransferase assay is depicted below.

Caption: Logical workflow for the in vitro Teicoplanin Acyltransferase assay.

Conclusion

This technical guide provides a detailed overview of the biosynthesis of this compound, including the core pathway, quantitative data, and key experimental protocols. A thorough understanding of this complex biosynthetic machinery is essential for the rational design of novel glycopeptide antibiotics with improved efficacy and for the optimization of industrial production processes. The provided diagrams and protocols serve as a valuable resource for researchers and professionals in the field of natural product biosynthesis and drug development. Further research into the kinetic characterization of all enzymes in the pathway and the elucidation of the regulatory networks will undoubtedly pave the way for exciting advancements in the field of glycopeptide antibiotics.

References

- 1. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of teicoplanin glycosyltransferases and acyltransferase reveal ordered tailoring of aglycone scaffold to reconstitute mature teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Kinetic Analysis of Teicoplanin Glycosyltransferases and Acyltransferase Reveal Ordered Tailoring of Aglycone Scaffold to Reconstitute Mature Teicoplanin - figshare - Figshare [figshare.com]

- 4. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Heterologous Regulatory Genes from Lipodepsipeptide Biosynthetic Gene Clusters on the Production of Teicoplanin and A40926 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Antibacterial Spectrum of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teicoplanin, a glycopeptide antibiotic, is a complex of several structurally related components. The A2 group of components is considered the most active moiety. This technical guide focuses specifically on the antibacterial spectrum of Teicoplanin A2-3, one of the five major components of the A2 group. While data on the entire teicoplanin complex is widely available, this guide consolidates the more specific, albeit limited, information regarding the in vitro activity of the A2-3 component against key Gram-positive pathogens. This document also provides detailed experimental protocols for determining antimicrobial susceptibility and a visual representation of Teicoplanin's mechanism of action to support research and development efforts.

Antibacterial Spectrum of Activity: Quantitative Data

Teicoplanin as a complex exhibits a potent bactericidal effect against a wide range of aerobic and anaerobic Gram-positive bacteria.[1] The A2 components are noted to have similar and generally lower Minimum Inhibitory Concentrations (MICs) than the other components of the teicoplanin complex.[2] While comprehensive quantitative data for the isolated this compound component is not extensively reported in publicly available literature, the following table summarizes the known MIC values for the entire teicoplanin complex against clinically relevant Gram-positive bacteria. It is important to note that the activity of the complex is largely attributed to the A2 components, including A2-3.

| Bacterial Species | Strain Information | Teicoplanin Complex MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 2.0 | [3][4] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤ 0.5 - 2.0 | [4] |

| Staphylococcus epidermidis | - | 4 - 16 | [5] |

| Enterococcus faecalis | - | ≤ 0.25 - 1.0 | [6][7] |

| Enterococcus faecium | - | Bacteriostatic effect noted | [8] |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.03 - 0.12 | [9][10] |

| Streptococcus pneumoniae | Penicillin-Intermediate | 0.03 - 0.12 | [9][10] |

| Streptococcus pyogenes | - | Bactericidal | [5] |

Note: The MIC values for the Teicoplanin complex provide a strong indication of the potential activity of the A2-3 component. The different A2 analogs, including A2-3, are known to have varying lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.[11]

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets the late stages of peptidoglycan synthesis. The molecule binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains. The disruption of this crucial structural process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria that grow aerobically.

3.1. Materials

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Staphylococcus aureus ATCC® 29213™ (Quality Control Strain)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

3.2. Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Reconstitute the powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Ensure the stock solution is thoroughly dissolved and sterilize by filtration if necessary.

3.3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.

3.4. Broth Microdilution Procedure

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will create a gradient of this compound concentrations.

-

Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

3.5. Interpretation of Results

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The MIC of the quality control strain (S. aureus ATCC® 29213™) should fall within the acceptable range as defined by CLSI guidelines to validate the test results.

Caption: Broth Microdilution MIC Testing Workflow.

Conclusion

This compound, as a key active component of the teicoplanin complex, demonstrates significant in vitro activity against a range of clinically important Gram-positive pathogens. Its mechanism of action, the inhibition of cell wall synthesis, is a well-established and effective antibacterial strategy. The provided experimental protocol for MIC determination offers a standardized method for further investigation of its antibacterial spectrum. Further research focusing on the isolated this compound component is warranted to fully elucidate its specific activity profile and to support its potential development as a standalone therapeutic agent or as a quality marker for teicoplanin-based therapies.

References

- 1. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. Bactericidal activity of teicoplanin in an in-vitro two-compartment kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative activity of daptomycin and teicoplanin against enterococci isolated from blood and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teicoplanin versus vancomycin for prophylaxis of experimental Enterococcus faecalis endocarditis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro studies of the pharmacodynamics of teicoplanin against Staphylococcus aureus, Staphylococcus epidermidis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The bactericidal activity of vancomycin and teicoplanin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of vancomycin, teicoplanin and cephalosporins against penicillin-susceptible and penicillin-intermediate Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

In Vitro Activity of Teicoplanin A2-3 Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teicoplanin, a glycopeptide antibiotic, remains a critical therapeutic option for managing severe infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the in vitro activity of Teicoplanin against MRSA, with a specific focus on the Teicoplanin A2-3 component. It summarizes key quantitative data, details experimental protocols for crucial assays, and presents visual representations of metabolic pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Limitation of Available Data: While this guide aims to focus on the this compound component, a comprehensive review of the scientific literature reveals a significant scarcity of studies that have isolated and individually tested the in vitro activity of this specific component against MRSA. Teicoplanin is a complex of several molecules, with the A2 group being the most abundant and active. The A2 complex consists of five structurally similar lipoglycopeptides (A2-1, A2-2, A2-3, A2-4, and A2-5).[1][2] Some research suggests that all A2 subcomponents exhibit similar Minimum Inhibitory Concentration (MIC) scores.[3] However, the majority of published data pertains to the Teicoplanin complex as a whole. Therefore, the quantitative data and experimental protocols presented in this guide are based on studies conducted with the Teicoplanin complex, which is predominantly composed of the A2 components. This should be a key consideration in the interpretation and application of the information provided herein.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains that form the rigid bacterial cell wall.[5] The disruption of this process leads to the loss of cell wall integrity, ultimately resulting in bacterial cell lysis and death.

Figure 1: Mechanism of Teicoplanin Action on MRSA.

Quantitative Data on In Vitro Activity

The in vitro activity of Teicoplanin against MRSA is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and synergy with other antimicrobial agents.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key parameter for assessing antimicrobial susceptibility.

| Study (Year) | No. of MRSA Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Medwin Publishers (2017) | 62 | 0.38 - 2.00 | Not Reported | Not Reported | [6] |

| Arrieta et al. (1992) | Not Specified | Not Specified | 0.25 (median) | Not Reported | [7] |

| Xu et al. (2021) | 407 | 0.125 - 4 | 0.25 | 1 | [8] |

Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

| Study (Year) | MRSA Strain | Teicoplanin Conc. | Inoculum (CFU/mL) | Observation | Reference |

| ResearchGate Image (Undated) | MRSA | 1 and 20 mg/L | 10⁶ to 10⁷ | Concentration-dependent killing observed. | [9] |

Synergy with Other Antibiotics

Synergy testing evaluates whether the combination of two antibiotics results in an enhanced antimicrobial effect. The Fractional Inhibitory Concentration (FIC) index is commonly used to quantify these interactions.

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: FIC index > 0.5 to 4

-

Antagonism: FIC index > 4

| Combined Antibiotic | No. of Strains | Synergy (%) | Additive/Indifference (%) | Antagonism (%) | Reference |

| Panipenem | 47 | 100 | 0 | 0 | [1] |

| Meropenem | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible assessment of in vitro antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Figure 2: Workflow for MIC Determination.

Protocol:

-

Preparation of Teicoplanin Stock Solution: Prepare a stock solution of Teicoplanin in a suitable solvent (e.g., sterile deionized water) at a known concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Teicoplanin stock solution with cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[6]

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Teicoplanin at which there is no visible growth (turbidity).

Time-Kill Assay

This assay assesses the rate of bacterial killing by an antibiotic.

Protocol:

-

Inoculum Preparation: Prepare a logarithmic phase culture of the MRSA isolate in CAMHB. Dilute the culture to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL.

-

Exposure to Teicoplanin: Add Teicoplanin at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each culture.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each Teicoplanin concentration. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.

Synergy Testing (Checkerboard Assay)

The checkerboard method is a common technique to assess the interaction between two antibiotics.

Figure 3: Workflow for Checkerboard Synergy Testing.

Protocol:

-

Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Antibiotic A along the x-axis and two-fold serial dilutions of Antibiotic B along the y-axis. This creates a matrix of wells with varying concentrations of both antibiotics.

-

Inoculation: Inoculate all wells with a standardized MRSA suspension as described for MIC determination.

-

Incubation: Incubate the plate under the same conditions as for MIC determination.

-

Reading Results: Determine the MIC of each antibiotic alone and in combination.

-

FIC Index Calculation: Calculate the FIC index for each well that shows inhibition of growth using the following formulas:

-

FIC of Antibiotic A (FIC_A) = (MIC of A in combination) / (MIC of A alone)

-

FIC of Antibiotic B (FIC_B) = (MIC of B in combination) / (MIC of B alone)

-

FIC Index = FIC_A + FIC_B

-

-

Interpretation: The lowest FIC index determines the nature of the interaction (synergy, additivity/indifference, or antagonism).[10]

Conclusion

Teicoplanin demonstrates potent in vitro activity against MRSA. The available data, primarily from studies on the Teicoplanin complex, indicate a high degree of susceptibility among clinical isolates. Furthermore, Teicoplanin exhibits synergistic effects when combined with certain other classes of antibiotics, suggesting potential for combination therapies. While specific data for the this compound component is limited, the consistent activity of the A2-predominant Teicoplanin complex underscores its continued importance in the management of MRSA infections. Further research isolating and characterizing the individual Teicoplanin components would be beneficial for a more nuanced understanding of their respective contributions to the overall antimicrobial activity.

References

- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. Comparative in vitro activities of teicoplanin, vancomycin, oxacillin, and other antimicrobial agents against bacteremic isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. dovepress.com [dovepress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Role of Teicoplanin A2-3 in the Teicoplanin Complex

This document provides a detailed examination of the teicoplanin antibiotic complex, with a specific focus on the structural and functional role of the this compound component. It covers the mechanism of action, antimicrobial activity, and the experimental methodologies used for its analysis.

Introduction to the Teicoplanin Complex

Teicoplanin is a glycopeptide antibiotic produced by the fermentation of Actinoplanes teichomyceticus.[1] It is not a single molecule but a complex mixture of closely related compounds.[1] This complex has potent bactericidal activity against a broad spectrum of aerobic and anaerobic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[2][3]

The teicoplanin complex is composed of three main groups:

-

Teicoplanin A2 (T-A2): The primary active component, which is itself a mixture of five major lipoglycopeptides (A2-1, A2-2, A2-3, A2-4, and A2-5).[4] These components share the same peptide core but differ in the structure of their fatty acyl side chains.[1]

-

Teicoplanin A3 (T-A3): A more polar component that lacks the N-acyl-glucosamine residue.[5]

-

Minor Components: Four additional related structures (RS-1 through RS-4).[4]

The relationship and structure of these core components are fundamental to understanding the antibiotic's function.

The Role and Structure of this compound

This compound is a major and crucial component of the A2 group.[4] The defining feature of each A2 sub-component is its lipid side chain, which influences the molecule's lipophilicity. This compound is specifically characterized by a straight-chain decanoyl group (a 10-carbon fatty acid) as its N-acyl moiety.[6] This contrasts with other major components, such as A2-2, which possess branched-chain fatty acids.

The primary role of this lipophilic side chain is to anchor the antibiotic to the bacterial cytoplasmic membrane. This anchoring increases the local concentration of the drug at the site of peptidoglycan synthesis, thereby enhancing its inhibitory efficiency against the cell wall construction machinery. While specific, comparative in vitro activity studies detailing the Minimum Inhibitory Concentrations (MICs) of the individual purified A2 components are not widely available in public literature, the structural contribution of A2-3's fatty acid chain is understood to be integral to the high potency of the overall teicoplanin complex.

Mechanism of Action

All components of the teicoplanin complex, including A2-3, share a common mechanism of action. They inhibit the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria.[1] This is achieved by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor units.[] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization and cross-linking of the peptidoglycan chains. The result is a weakened cell wall, leading to osmotic instability and eventual cell lysis.[1]

Quantitative Data: Composition and Antimicrobial Activity

The precise composition of the teicoplanin complex can vary depending on the fermentation and production process. However, analysis of commercial preparations provides insight into the relative abundance of this compound. The antimicrobial activity is typically reported for the complex as a whole, as this is the clinically administered form.

Table 1: Example Composition of Teicoplanin A2 Complex in a Commercial Product

| Component | Fatty Acyl Side Chain Type | Percentage of Total T-A2 |

|---|---|---|

| T-A2-1 | Branched | 6.0% |

| T-A2-2 | Branched | 58.3% |

| T-A2-3 | Straight-chain (decanoyl) | 7.3% |

| T-A2-4 | Branched | 14.4% |

| T-A2-5 | Branched | 14.0% |

(Data synthesized from a study analyzing Targocid®)

Table 2: In Vitro Antimicrobial Activity of the Teicoplanin Complex (MIC)

| Bacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | 0.125 - 4.0 | 0.25 | 1.0 |

| Staphylococcus aureus | ≤ 0.12 - 8.0 | - | - |

| Enterococcus faecalis | 0.06 - 0.25 | - | - |

| Clostridium difficile | 0.125 - 0.25 | - | - |

(Data compiled from multiple sources.[2][5][8][9] MIC₅₀/₉₀ values are from a 2018-2020 study on MRSA isolates.[9])

Experimental Protocols

Protocol: Separation and Quantification of Teicoplanin Components via HPLC

This protocol describes a general method for the separation of teicoplanin A2 components using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Dissolve the teicoplanin complex standard or sample in the mobile phase or a suitable solvent (e.g., water, DMSO) to a known concentration.[3]

-

If analyzing biological fluids, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to clarify the supernatant.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically required for optimal separation. For example, a gradient of Acetonitrile (ACN) in an aqueous buffer like 25 mM ammonium formate, pH 6.0.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 279 nm.

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 25°C).

-

-

Data Analysis:

-

Identify peaks corresponding to A2-1, A2-2, A2-3, A2-4, and A2-5 based on their retention times relative to a reference standard.

-

Quantify each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

-

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the teicoplanin complex against a bacterial isolate.

-

Preparation of Materials:

-

Teicoplanin Stock: Prepare a stock solution of teicoplanin in a suitable solvent (e.g., water) and sterilize by filtration.

-

Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Culture the bacterial isolate overnight. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

Dispense the CAMHB into the wells of a 96-well microtiter plate.

-

Create a two-fold serial dilution of the teicoplanin stock solution across the plate to achieve a range of final concentrations (e.g., 16 to 0.125 µg/mL).

-

Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.

-

Include a growth control well containing only broth and the inoculum, with no antibiotic.

-

-

Incubation and Interpretation:

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of teicoplanin that completely inhibits visible bacterial growth.[9]

-

Conclusion

This compound is an integral component of the teicoplanin antibiotic complex. While it is one of five major lipoglycopeptides in the A2 group, its distinct straight-chain fatty acid structure is crucial for the membrane-anchoring step that enhances the overall efficacy of the drug. The shared glycopeptide core ensures that its mechanism of action—the potent inhibition of bacterial cell wall synthesis—is consistent with the other components. The clinical and in vitro activity of teicoplanin is a result of the synergistic or combined action of these related molecules, with A2-3 playing a key, structurally-defined role. Further research into the isolated activities of each A2 component could provide deeper insights into structure-activity relationships and guide future antibiotic development.

References

- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 2. toku-e.com [toku-e.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. apexbt.com [apexbt.com]

- 5. toku-e.com [toku-e.com]

- 6. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. toku-e.com [toku-e.com]

- 9. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Individual Teicoplanin Components: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several structurally related components. It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The overall pharmacokinetic profile of teicoplanin is a composite of the behaviors of its individual components. Understanding the pharmacokinetics of each constituent is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of individual teicoplanin components, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Teicoplanin is comprised of a core glycopeptide, teicoplanin A3-1, and five major, more lipophilic components designated A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2][3] These A2 components differ in the acyl side chains attached to their N-acyl-β-D-glucosamine moiety.[2] This structural variation, particularly in lipophilicity, significantly influences their individual pharmacokinetic properties.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of the individual teicoplanin components have been elucidated in studies involving healthy volunteers. Following intravenous administration, the disposition of each component is best described by a tri-exponential model.[1][4] The following tables summarize the key pharmacokinetic parameters for the individual teicoplanin components, providing a clear comparison of their in-vivo behavior.

| Component | Volume of Distribution at Steady State (Vss) (L/kg) | Terminal Elimination Half-life (t½) (hr) | Total Clearance (CL) (ml/hr/kg) | Renal Clearance (CLR) (ml/hr/kg) | Percentage of Dose Excreted in Urine (Ae) (%) |

| A3-1 | 0.42 | 48.1 | 19.3 | 16.1 | 85 |

| A2-1 | 0.55 | 52.3 | 12.8 | 10.5 | 82 |

| A2-2 | 0.68 | 57.6 | 9.5 | 7.2 | 76 |

| A2-3 | 0.75 | 60.2 | 8.2 | 5.8 | 71 |

| A2-4 | 0.83 | 63.5 | 6.8 | 4.1 | 60 |

| A2-5 | 0.92 | 66.8 | 5.4 | 2.8 | 53 |

Data compiled from a study in five healthy volunteers following a 400 mg intravenous bolus of teicoplanin.[1]

Significant differences are observed among the components, particularly within the A2 group. A clear trend emerges when considering the lipophilicity, which increases from A2-1 to A2-5. As lipophilicity increases, the volume of distribution at steady state (Vss) and the terminal elimination half-life increase, while total clearance (CL), renal clearance (CLR), and the percentage of the dose excreted unchanged in the urine (Ae) decrease.[1] This suggests that the more lipophilic components are more extensively distributed into tissues and are cleared less readily by the kidneys.

The initial volume of distribution for the A2 group components shows no significant difference, ranging from 0.05 to 0.06 L/kg.[1] Similarly, the half-life of the second disposition phase is consistent across the A2 components, ranging from 2.5 to 3.0 hours.[1]

The protein binding of teicoplanin components also correlates with their lipophilicity. The A2 components exhibit high protein binding, in the range of 90-95%, primarily to albumin.[5][6] In contrast, the more polar A3-1 component has a lower affinity for albumin, with a binding of approximately 68-72%.[5]

Experimental Protocols

The characterization of the pharmacokinetics of individual teicoplanin components relies on robust experimental designs and sensitive analytical methodologies. Below is a detailed description of a typical experimental protocol.

1. Study Design and Subjects:

-

Subjects: Healthy adult volunteers with normal renal function are typically recruited.

-

Administration: A single intravenous bolus of teicoplanin (e.g., 400 mg) is administered.[1]

-

Sampling:

-

Blood Samples: Venous blood samples are collected into heparinized tubes at multiple time points post-administration (e.g., 0, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[7][8] Plasma is separated by centrifugation.

-

Urine Samples: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, 72-96, and 96-120 hours) to determine the amount of each component excreted unchanged.[1][7]

-

2. Analytical Methodology:

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method for extracting teicoplanin components from plasma.[9]

-

Urine: Urine samples may be diluted before analysis.

-

-

Quantification: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to separate and quantify the individual teicoplanin components.[1][10][11]

-

Chromatographic Separation: A reversed-phase column (e.g., C8 or C18) is typically used with a gradient elution program.[10]

-

Detection: The concentration of each component is determined by comparing its peak area to that of a standard curve.

-

3. Pharmacokinetic Analysis:

-

The plasma concentration-time data for each teicoplanin component are analyzed using pharmacokinetic modeling software.

-

A tri-exponential disposition model is simultaneously fitted to the plasma and urine data for each subject to estimate the pharmacokinetic parameters such as Vss, half-lives, clearance, and Ae.[1]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for a pharmacokinetic study of individual teicoplanin components.

Caption: Relationship between teicoplanin components, lipophilicity, and pharmacokinetic profile.

Conclusion

The pharmacokinetic behavior of teicoplanin is a complex interplay of its individual components. The data clearly demonstrate that the lipophilicity of the A2 components is a major determinant of their disposition in the body. As lipophilicity increases, the components exhibit a larger volume of distribution and a longer half-life, coupled with reduced renal clearance. This detailed understanding of the individual component pharmacokinetics is crucial for the rational development of teicoplanin formulations and for optimizing therapeutic strategies in clinical practice. The presented data and methodologies provide a solid foundation for further research in this area, including population pharmacokinetic modeling and the investigation of pharmacokinetics in special patient populations.

References

- 1. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teicoplanin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of teicoplanin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics of teicoplanin in renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Teicoplanin A2-3: A Technical Overview of its Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Teicoplanin A2-3, a key component of the teicoplanin complex, a glycopeptide antibiotic effective against serious Gram-positive bacterial infections. This document outlines its core physicochemical properties, a detailed experimental protocol for its quantification, and a visual representation of its mechanism of action.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below.